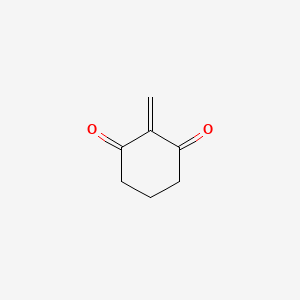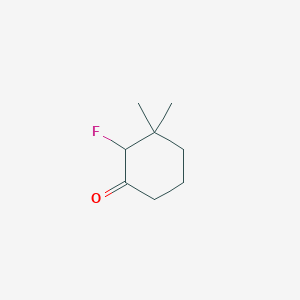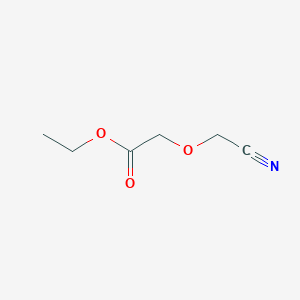![molecular formula C17H14O2 B14319318 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde CAS No. 108604-47-3](/img/structure/B14319318.png)
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a naphthyl group and an aldehyde functional group. The presence of both aromatic and heterocyclic structures in its molecular framework makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 1-ethoxynaphthalene is reacted with 2-furoyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the aldehyde group on the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve substitution on the furan ring.
Major Products
Oxidation: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarbaldehyde: A simpler furan derivative with an aldehyde group.
5-(Naphthalen-1-yl)furan-2-carboxylic acid: An oxidized form of the target compound.
5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol: A reduced form of the target compound.
Uniqueness
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is unique due to the combination of its naphthyl and furan moieties, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
108604-47-3 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-(2-naphthalen-1-ylethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H14O2/c18-12-16-11-10-15(19-16)9-8-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,10-12H,8-9H2 |
Clé InChI |
JDKPRYZEKIDQHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)

![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)


![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)


![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
